molecular formula C10H6Br3N B12331547 3-Bromo-6-(dibromomethyl)quinoline

3-Bromo-6-(dibromomethyl)quinoline

Cat. No.: B12331547
M. Wt: 379.87 g/mol
InChI Key: MMEKRLLFTFEDPE-UHFFFAOYSA-N
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Description

3-Bromo-6-(dibromomethyl)quinoline: is a quinoline derivative characterized by the presence of bromine atoms at the 3rd and 6th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(dibromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of byproducts such as succinimide and solvents are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(dibromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-(dibromomethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(dibromomethyl)quinoline involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(dibromomethyl)quinoline is unique due to the presence of both a bromine atom and a dibromomethyl group, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H6Br3N

Molecular Weight

379.87 g/mol

IUPAC Name

3-bromo-6-(dibromomethyl)quinoline

InChI

InChI=1S/C10H6Br3N/c11-8-4-7-3-6(10(12)13)1-2-9(7)14-5-8/h1-5,10H

InChI Key

MMEKRLLFTFEDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(Br)Br)Br

Origin of Product

United States

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